

Technical Guide: Amino-PEG7-t-butyl ester in Targeted Protein Degradation

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Amino-PEG7-t-butyl ester | |
| Cat. No.: | B8229406 | Get Quote |

CAS Number: 2428400-07-9

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG7-t-butyl ester**, a heterobifunctional linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex.

Amino-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based linker valued for its ability to impart favorable physicochemical properties to PROTAC molecules.[1] Its hydrophilic nature enhances the solubility of often large and lipophilic PROTACs, while the flexible seven-unit PEG chain provides the necessary length and spatial orientation to facilitate the productive interaction between the target protein and an E3 ubiquitin ligase.[2][3]

Physicochemical Properties

Amino-PEG7-t-butyl ester is a versatile chemical tool for drug development, particularly in the field of targeted protein degradation. Its key properties are summarized in the table below.



| Property | Value | Reference(s) |
|--------------------|--------------------------------------|--------------|
| CAS Number | 2428400-07-9 | [4][5][6][7] |
| Molecular Formula | C21H43NO9 | [4][5][7] |
| Molecular Weight | 453.57 g/mol | [6][7] |
| Appearance | Colorless viscous liquid | [4][5] |
| Purity | ≥96% | [7] |
| Solubility | Soluble in DMSO, water, DCM, and DMF | [8][9] |
| Storage Conditions | Store at ≤ -20 °C | [4][5] |

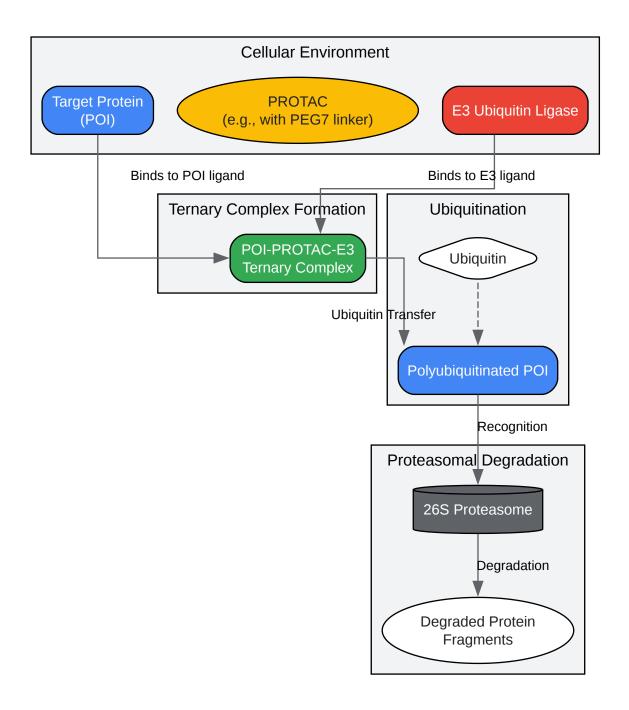
Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][10] **Amino-PEG7-t-butyl ester** serves as a flexible and hydrophilic linker. [1]

The mechanism of action for a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. This proximity, orchestrated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[10] The choice of linker is critical, as its length, flexibility, and composition can significantly impact the stability of the ternary complex and, consequently, the efficiency of protein degradation.[1][2]

The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.





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PROTAC-mediated protein degradation pathway.

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase combination. The following table provides illustrative data on how varying



PEG linker lengths in a hypothetical BRD4-targeting PROTAC can influence physicochemical properties and degradation efficiency.

| PROTAC | Linker Compositio n | Molecular Weight (g/mol) | cLogP | DC50 (nM) | Dmax (%) |
|----------------------------|---------------------------|----------------------------------|-------|-----------|----------|
| PROTAC-1 | PEG2 | ~832 | 3.5 | 50 | 90 |
| PROTAC-2 | PEG4 | ~920 | 2.8 | 25 | 95 |
| PROTAC-3 (Hypothetical) | PEG7 | ~1052 | 1.8 | 15 | >95 |
| PROTAC-4 | PEG8 | ~1096 | 1.5 | 20 | 95 |

Data is

illustrative

and compiled

from various

sources in

the literature.

DC50 (half-

maximal

degradation

concentration

) and Dmax

(maximum

degradation)

values are

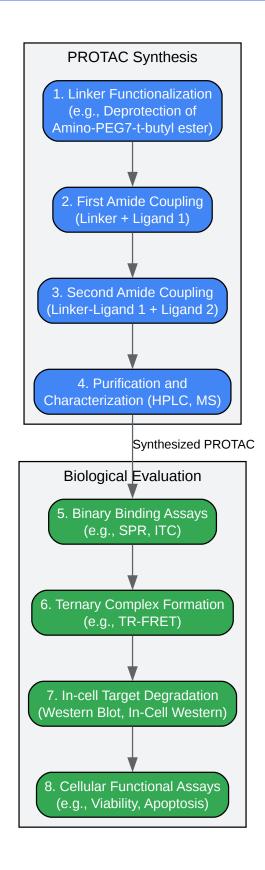
cell-line

dependent.

Experimental Protocols General Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC is a multi-step process that begins with the synthesis of the molecule, followed by rigorous in vitro and in vivo evaluation.





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A typical workflow for the design and evaluation of PROTACs.



Representative Synthesis of a BRD4-Targeting PROTAC using Amino-PEG7-t-butyl ester

This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the VHL E3 ligase. The synthesis involves the coupling of a JQ1 derivative (BRD4 ligand) and a VHL ligand using **Amino-PEG7-t-butyl ester** as the linker.

Materials:

- Amino-PEG7-t-butyl ester
- JQ1-carboxylic acid
- VHL ligand with a free amine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Procedure:

- Deprotection of Amino-PEG7-t-butyl ester:
 - Dissolve Amino-PEG7-t-butyl ester (1.0 eq) in DCM (0.1 M).
 - Cool the solution to 0 °C.
 - Add TFA (10 eq) dropwise.



- Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is Amino-PEG7-acid.
- Coupling of Amino-PEG7-acid to VHL Ligand:
 - Dissolve the crude Amino-PEG7-acid (1.0 eq) in anhydrous DMF (0.1 M).
 - Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
 - Add the amine-functionalized VHL ligand (1.0 eq) to the reaction mixture.
 - Stir at room temperature for 4-6 hours, monitoring by LC-MS.
 - Upon completion, the reaction mixture contains the JQ1-PEG7-VHL PROTAC.
- Coupling of JQ1-carboxylic acid to the PEG7-VHL conjugate:
 - To the reaction mixture from the previous step, add JQ1-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.2 eq).
 - Stir at room temperature for 12-18 hours, monitoring by LC-MS.

Purification:

- Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to yield the desired JQ1-PEG7-VHL PROTAC.
- Characterization:



Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

Amino-PEG7-t-butyl ester is a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can significantly improve the drug-like properties of these novel therapeutics. The rational design of the linker is a critical aspect of PROTAC development, and a systematic variation of linker composition and length is often necessary to achieve optimal degradation efficiency and selectivity. As the field of targeted protein degradation continues to evolve, the availability of well-characterized and high-quality linkers like Amino-PEG7-t-butyl ester will be essential for advancing new therapies into the clinic.

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